4-Acetamidophenylhydrazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(4-hydrazinylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-6(12)10-7-2-4-8(11-9)5-3-7;/h2-5,11H,9H2,1H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUKQCJFYLORQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596726 | |
| Record name | N-(4-Hydrazinylphenyl)acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56745-86-9 | |
| Record name | N-(4-Hydrazinylphenyl)acetamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Acetamidophenylhydrazine Hydrochloride
Established Synthetic Routes and Mechanistic Considerations
The classical and most widely documented method for preparing 4-Acetamidophenylhydrazine hydrochloride relies on a two-step sequence starting from the corresponding aniline (B41778) derivative, 4-aminoacetanilide. This process involves diazotization followed by a reduction reaction.
Diazotization and Reduction Protocols from Anilines
The synthesis begins with the conversion of a primary aromatic amine, in this case, 4-aminoacetanilide, into an arenediazonium salt. This transformation, known as diazotization, is typically achieved by treating the amine with nitrous acid (HNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl). prepchem.com Since nitrous acid is unstable, it is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with the excess acid. prepchem.com The reaction is highly exothermic and the resulting diazonium salt is unstable, necessitating low temperatures, typically between -5 and +5 °C, to prevent decomposition. orgsyn.org
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the nitrogen atom of the primary amine. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable arenediazonium ion (Ar-N₂⁺), which exists as its chloride salt in the reaction medium. prepchem.com
Following the successful formation of the 4-acetamidophenyldiazonium chloride intermediate, the second step is its immediate reduction to the target hydrazine (B178648) derivative. The most common and historically significant reducing agent for this purpose is tin(II) chloride, also known as stannous chloride (SnCl₂), in a concentrated hydrochloric acid solution. orgsyn.org The diazonium salt solution is added to a cold solution of stannous chloride, typically maintained at temperatures around -10 °C, to yield this compound. orgsyn.org The product precipitates from the reaction mixture and can be isolated by filtration.
Optimization of Reaction Parameters for Enhanced Yield and Purity
The successful synthesis of this compound via the diazotization-reduction pathway is highly dependent on the strict control of several reaction parameters. Optimization of these variables is crucial for maximizing yield and ensuring the purity of the final product.
Temperature Control: Maintaining a low temperature (typically 0-5°C) during diazotization is the most critical parameter. orgsyn.org If the temperature rises, the highly reactive diazonium salt can decompose, leading to the formation of phenolic byproducts and the release of nitrogen gas, which significantly lowers the yield. prepchem.com
Stoichiometry of Reagents: The molar ratios of the reactants are key. An excess of hydrochloric acid is used to ensure the complete formation of nitrous acid from sodium nitrite and to maintain an acidic environment that stabilizes the diazonium salt. A sufficient excess of the reducing agent, stannous chloride, is necessary to ensure the complete reduction of the diazonium intermediate. orgsyn.org
Reaction Time and Addition Rate: The rate of addition of the sodium nitrite solution during diazotization must be carefully controlled to manage the exothermic nature of the reaction and maintain the low temperature. orgsyn.org Similarly, the subsequent addition of the diazonium salt solution to the reducing agent requires careful management. Published procedures often note specific stirring times after each addition to ensure the reaction goes to completion. orgsyn.orgwikipedia.org
Workup and Isolation: The method of product isolation can also affect purity. A common procedure involves pouring the final reaction mixture into a cold non-solvent like ethanol (B145695) to precipitate the hydrochloride salt, which is then collected by filtration and washed to remove impurities. orgsyn.org
The following table outlines a representative set of reaction parameters based on a similar synthesis.
| Parameter | Value/Condition | Purpose |
| Starting Material | 4-Aminoacetanilide | Aniline precursor |
| Diazotization Reagent | Sodium Nitrite (NaNO₂) in water | In situ generation of nitrous acid |
| Acid | Concentrated Hydrochloric Acid (HCl) | Catalyst and stabilizing medium |
| Diazotization Temp. | -5 to +5 °C | Prevent decomposition of diazonium salt |
| Reducing Agent | Stannous Chloride (SnCl₂) in conc. HCl | Reduction of diazonium group to hydrazine |
| Reduction Temp. | -10 °C | Control reactivity of the reduction step |
| Isolation | Precipitation in cold ethanol, filtration | Separation of the hydrochloride salt |
This table is a representative example based on analogous published procedures. orgsyn.org
Modern Approaches in the Preparation of Arylhydrazine Hydrochlorides
While the classical diazotization-reduction method is well-established, modern synthetic chemistry has driven the development of alternative routes that offer improvements in terms of safety, efficiency, and environmental impact.
Catalyst Systems and Reagent Optimization
A significant advancement in arylhydrazine synthesis is the use of alternative reducing agents and catalytic systems to replace stoichiometric tin(II) chloride. One such approach involves using triphenylphosphine (B44618) (PPh₃) as the reductant. commonorganicchemistry.com In this method, the diazonium salt reacts with triphenylphosphine to form a triphenyl-aryl hydrazyl phosphonium (B103445) salt intermediate, which is then hydrolyzed under acidic conditions to yield the arylhydrazine hydrochloride. commonorganicchemistry.comresearchgate.net This method avoids the use of heavy metals, simplifying purification.
Furthermore, catalytic C-N cross-coupling reactions have emerged as powerful alternatives. These methods, often performed in continuous flow systems, couple aryl halides with hydrazine sources. For instance, palladium-catalyzed cross-coupling of aryl chlorides with hydrazine hydrate (B1144303) has been demonstrated for the synthesis of arylhydrazines. commonorganicchemistry.com More recently, nickel/photoredox dual catalytic systems have been developed to couple aryl halides with hydrazine derivatives like tert-butyl carbazate, offering a powerful alternative to palladium-based methods. google.com
Solvent Effects and Reaction Environment Control
The reaction environment, particularly the choice of solvent, plays a crucial role in the synthesis of arylhydrazines. In the classical diazotization route, the reaction is typically performed in an aqueous acidic solution. google.com However, for starting anilines that are sparingly soluble in water, alternative solvents or solvent systems can be employed. Water-soluble organic solvents such as methanol, ethanol, acetone (B3395972), or dimethylformamide (DMF) can be used to improve the solubility of the amine starting material. acsgcipr.org Studies on related diazotization reactions have shown that solvents like dioxane can influence the reaction pathway, sometimes leading to different products. epa.gov
Modern catalytic methods often utilize organic solvents like dimethyl sulfoxide (B87167) (DMSO) or 1,4-dioxane. The development of continuous flow reactors represents a significant advancement in controlling the reaction environment. These systems offer superior control over temperature, mixing, and reaction time, which is particularly beneficial for handling unstable intermediates like diazonium salts. Continuous flow processes can significantly shorten reaction times and improve safety by minimizing the accumulation of potentially explosive compounds.
Principles of Sustainable Synthesis in the Production of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. When applied to the synthesis of this compound, a clear distinction can be made between the sustainability of classical and modern routes.
The traditional synthesis using tin(II) chloride has a poor atom economy and generates significant waste. The reaction uses a large stoichiometric excess of SnCl₂, which is converted into tin(IV) salt by-products. These tin-containing wastes can be difficult and costly to remove from the product and dispose of responsibly. The scarcity and rising cost of tin also present sustainability challenges. Metrics like the E-Factor (Environmental Factor), which measures the mass ratio of waste to desired product, are typically high for such processes.
In contrast, modern approaches offer substantial improvements in sustainability.
Alternative Reagents: The use of triphenylphosphine as a reducing agent replaces the heavy metal waste stream with triphenylphosphine oxide, a potentially recyclable by-product. commonorganicchemistry.com
Catalysis: Catalytic methods, such as palladium or nickel-catalyzed cross-couplings, are inherently more sustainable as they use sub-stoichiometric amounts of catalysts, drastically improving atom economy and reducing waste.
Process Intensification: Continuous flow synthesis is a key green chemistry technology. It improves safety by using small reactor volumes and enhances energy efficiency through superior heat and mass transfer. acsgcipr.org This can lead to a lower Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a kilogram of product.
Solvent Choice: The move towards greener solvents or even catalyst-free reactions in aqueous media further enhances the sustainability profile of arylhydrazine synthesis.
By comparing these methodologies, it is evident that the evolution from stoichiometric metal reductants to modern catalytic and continuous flow processes aligns with the core principles of creating more efficient, safer, and environmentally benign chemical syntheses.
Reactivity and Mechanistic Investigations of 4 Acetamidophenylhydrazine Hydrochloride
Fundamental Reaction Pathways of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH₂) in 4-Acetamidophenylhydrazine hydrochloride is a potent nucleophile, a characteristic attributed to the alpha effect, where the presence of an adjacent atom with lone pair electrons (the other nitrogen) enhances nucleophilicity. chemtube3d.com This inherent reactivity dictates its primary chemical transformations, particularly its reactions with electrophilic centers like carbonyl carbons and its role in reduction reactions.
The reaction between a hydrazine and an aldehyde or ketone is a cornerstone of organic chemistry, leading to the formation of a hydrazone. wikipedia.org This condensation reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon. numberanalytics.com For this compound, this reaction produces a new molecule with a carbon-nitrogen double bond (C=N-NH-), which is an intermediate in various significant transformations. wikipedia.org
The formation of hydrazones is a reversible process, and its rate is subject to several factors, including the structure of the reactants and the reaction conditions. nih.govredalyc.org The reaction mechanism proceeds through a tetrahedral intermediate, and the rate-limiting step at neutral pH is typically the acid-catalyzed dehydration of this intermediate. numberanalytics.comnih.gov
Kinetic studies on analogous systems reveal that the electronic properties of both the hydrazine and the carbonyl compound significantly influence the reaction rate. nih.gov Generally, hydrazone formation from aliphatic aldehydes is faster than from aromatic aldehydes. researchgate.net This is because the conjugation in aryl aldehydes, which stabilizes the ground state, is disrupted upon forming the tetrahedral intermediate. nih.gov The N-acetyl group on the phenyl ring of 4-Acetamidophenylhydrazine is an electron-withdrawing group, which can influence the nucleophilicity of the hydrazine moiety and the stability of the resulting hydrazone. researchgate.net
The pH of the solution is a critical parameter. The reaction rate for hydrazone formation typically displays a bell-shaped curve with respect to pH, with the maximum rate often observed in a mildly acidic environment (around pH 4-5). nih.gov This is because the reaction requires a delicate balance: the carbonyl group needs to be protonated to increase its electrophilicity, but the hydrazine must remain sufficiently deprotonated to act as a nucleophile. numberanalytics.com
| Carbonyl Compound | Hydrazine Reactant | pH | Rate Constant (M-1s-1) | Reference |
|---|---|---|---|---|
| Butyraldehyde | Arylhydrazine | 7.4 | ~1.3 | nih.gov |
| Benzaldehyde | Arylhydrazine | 7.4 | ~0.02 | nih.gov |
| Salicylaldehyde | Coumarin Hydrazide | 7.0 | Slow (incomplete after 36h) | nih.gov |
| 2-formylphenyldihydrogen phosphate (B84403) (SA-P) | Coumarin Hydrazide | 7.0 | Faster (complete in ~12h) | nih.gov |
Thermodynamically, the formation of the hydrazone is driven by the creation of a stable C=N double bond and the elimination of a small molecule, water. quora.com However, the stability and reversibility can be tuned by the substituents. Electron-withdrawing groups on the hydrazine can lead to faster formation and hydrolysis, as they enhance the electrophilicity of the resulting hydrazone. researchgate.net
To enhance the rate of hydrazone formation, particularly under physiological conditions where rates can be slow, various catalytic strategies are employed. nih.gov
Acid Catalysis: This is the most common strategy. An acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine. numberanalytics.com The acid also facilitates the final dehydration step by protonating the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (water). youtube.com The optimal pH is typically mildly acidic to avoid excessive protonation of the hydrazine nucleophile. nih.gov
Amine Catalysis: Nucleophilic catalysts, such as aniline (B41778) and its derivatives, can accelerate hydrazone formation. nih.gov This type of catalysis involves the rapid, reversible formation of a more reactive intermediate (a Schiff base or iminium ion) from the catalyst and the carbonyl compound. This intermediate is then attacked by the hydrazine, regenerating the catalyst. This approach is effective but often requires a large excess of the catalyst. nih.gov
Intramolecular Catalysis: The reaction rate can be dramatically increased if a catalytic group is part of one of the reactants. nih.gov For example, an aldehyde with a neighboring carboxylic acid or phosphate group can exhibit accelerated hydrazone formation. nih.govnih.gov The internal acid/base group can facilitate the necessary proton transfers within the transition state, effectively lowering the activation energy. nih.gov
| Catalytic Strategy | Mechanism | Key Features | Reference |
|---|---|---|---|
| Acid Catalysis | Protonation of the carbonyl oxygen increases its electrophilicity. | Most common method; rate is pH-dependent. | numberanalytics.com |
| Amine Catalysis (e.g., Aniline) | Forms a more reactive iminium ion intermediate. | Can provide significant rate enhancement; often requires high catalyst concentration. | nih.gov |
| Intramolecular Catalysis | A functional group within the reactant molecule facilitates proton transfer. | Highly efficient; leads to very fast reaction rates. | nih.gov |
When unsymmetrical ketones react with hydrazines like this compound, the resulting hydrazone can exist as geometric isomers (E/Z). chemtube3d.com The conformational preference of the hydrazone and the stereoselectivity of subsequent reactions are influenced by steric and electronic factors. nih.gov
In chiral hydrazones, such as those derived from N-amino cyclic carbamate (B1207046) (ACC) auxiliaries, the conformation around the N-N bond is crucial for determining the stereochemical outcome of reactions like α-alkylation. nih.gov Studies have shown that steric interactions often dictate a preferred conformation. For instance, repulsive interactions between lone pairs on the C=N and C=O groups can destabilize certain isomers. nih.gov In the alkylation of azaenolates derived from these hydrazones, deprotonation and subsequent alkylation often occur with high facial selectivity, controlled by the chiral auxiliary. nih.gov This predictability is a key feature in asymmetric synthesis. nih.gov
Hydrazones are key intermediates in the complete reduction of carbonyl groups to methylene (B1212753) groups (C=O → CH₂). wikipedia.org The use of this compound to form a hydrazone is the first step in such a transformation.
The Wolff-Kishner reduction is a fundamental organic reaction that converts aldehydes and ketones to their corresponding alkanes. wikipedia.orgbeilstein-journals.org The reaction is typically carried out by heating the carbonyl compound with hydrazine and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. quora.compharmaguideline.com
The mechanism proceeds in several steps:
Hydrazone Formation: The aldehyde or ketone first condenses with hydrazine (or a substituted hydrazine like 4-Acetamidophenylhydrazine) to form a hydrazone in situ. wikipedia.org Using a pre-formed hydrazone can sometimes be advantageous. pharmaguideline.com
Deprotonation: The strong base deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion. masterorganicchemistry.com This step is often the rate-determining step of the reduction. wikipedia.orgmasterorganicchemistry.com
Tautomerization/Protonation: The anion undergoes tautomerization to form a diimide anion or a diimine intermediate. beilstein-journals.org This species is then protonated on the carbon atom by a solvent molecule. pharmaguideline.commasterorganicchemistry.com
Second Deprotonation: The base removes the second proton from the nitrogen, leading to an unstable intermediate. masterorganicchemistry.com
Elimination of Nitrogen: This intermediate collapses, irreversibly losing a molecule of dinitrogen (N₂), which is a very stable molecule. quora.com This step is the thermodynamic driving force for the entire reaction and results in the formation of a carbanion. quora.commasterorganicchemistry.com
Final Protonation: The carbanion is rapidly protonated by the solvent to yield the final alkane product. pharmaguideline.com
Because the Wolff-Kishner reduction is performed under strongly basic conditions, it is not suitable for substrates that are sensitive to base. wikipedia.org However, it is an excellent alternative to the Clemmensen reduction for compounds that are sensitive to acid. wikipedia.org Modifications, such as the Huang-Minlon modification, involve a one-pot procedure where all reactants are heated together, offering improved yields and convenience. beilstein-journals.org The presence of electron-withdrawing substituents on the hydrazine can affect the acidity of the N-H protons and potentially influence the rate of the deprotonation steps. pharmaguideline.com
Involvement in Reductive Transformations
Hydrogenolysis of Hydrazone Intermediates
Hydrazones, formed from the condensation of 4-acetamidophenylhydrazine with aldehydes or ketones, are versatile intermediates. A key reaction of these intermediates is hydrogenolysis, which involves the reductive cleavage of the nitrogen-nitrogen (N-N) bond. This transformation is a valuable method for synthesizing primary amines from carbonyl compounds via a hydrazine-based intermediate.
The hydrogenolysis of the N-N bond in hydrazones can be achieved using various reducing agents. Catalytic hydrogenation is a common and effective method, employing catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). thieme-connect.comrsc.org These reactions are typically carried out under an atmosphere of hydrogen gas. Alternative methods include the use of chemical reducing agents like zinc in acetic acid, sodium in liquid ammonia (B1221849), or borane (B79455) complexes (BH₃·THF), which can offer different levels of chemoselectivity and milder reaction conditions. thieme-connect.comrsc.orgpsu.edu
The general transformation involves the cleavage of the σ-bond between the two nitrogen atoms and the subsequent saturation of the resulting fragments with hydrogen. For a hydrazone derived from 4-acetamidophenylhydrazine, this process yields two amine products: 4-aminoacetanilide and the primary amine corresponding to the original carbonyl compound.
| Hydrazone Reactant (from 4-Acetamidophenylhydrazine and...) | Carbonyl Compound | Hydrogenolysis Product 1 | Hydrogenolysis Product 2 |
| Acetone (B3395972) (4-acetamidophenyl)hydrazone | Acetone | 4-Aminoacetanilide | Isopropylamine |
| Cyclohexanone (4-acetamidophenyl)hydrazone | Cyclohexanone | 4-Aminoacetanilide | Cyclohexylamine |
| Benzaldehyde (4-acetamidophenyl)hydrazone | Benzaldehyde | 4-Aminoacetanilide | Benzylamine |
This table illustrates the products of the hydrogenolysis of various hydrazone intermediates derived from this compound.
Aromatic Substitution Chemistry of the N-Acetamido Phenyl Core
The substitution pattern on the phenyl ring of this compound is dictated by the electronic properties of the two substituents: the acetamido group (-NHCOCH₃) and the hydrazinyl group (-NHNH₃⁺).
In electrophilic aromatic substitution (SEAr), an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is governed by the directing effects of the substituents already present. wikipedia.org
The acetamido group (-NHCOCH₃) is an activating, ortho-, para-directing group. ijarsct.co.inlibretexts.org The nitrogen atom's lone pair can donate electron density into the ring through resonance, stabilizing the positively charged intermediate (the sigma complex), particularly when attack occurs at the ortho and para positions. wikipedia.orgyoutube.com While the carbonyl group is electron-withdrawing, the nitrogen's resonance effect is dominant. libretexts.org The hydrazinyl group is also ortho-, para-directing.
In 4-acetamidophenylhydrazine, these two groups are para to each other. Therefore, they cooperatively direct incoming electrophiles to the positions ortho to the acetamido group (C2 and C6) and meta to the hydrazinyl group. The acetamido group is generally considered a moderately activating group, making the ring more reactive than benzene (B151609) itself. libretexts.org
| Reaction Type | Electrophile (E⁺) | Reagents | Expected Major Product(s) |
| Halogenation | Br⁺ | Br₂ / FeBr₃ | 2-Bromo-4-acetamidophenylhydrazine |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 2-Nitro-4-acetamidophenylhydrazine |
| Sulfonation | SO₃ | Fuming H₂SO₄ | 3-Hydrazinyl-4-acetamidobenzenesulfonic acid |
This table outlines potential electrophilic aromatic substitution reactions on the 4-acetamidophenylhydrazine core and the predicted regiochemical outcomes based on substituent directing effects.
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This reaction is fundamentally different from SEAr and generally requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂, -CN, or -CF₃) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgchemistrysteps.comlibretexts.org
The N-acetamido phenyl core of 4-acetamidophenylhydrazine is electron-rich due to the presence of two electron-donating groups (acetamido and hydrazinyl). These substituents increase the electron density of the ring, making it nucleophilic in character and thus highly deactivated towards attack by external nucleophiles. masterorganicchemistry.comdalalinstitute.com Consequently, the compound is not a suitable substrate for standard SNAr reactions. For such a reaction to occur, the electronic nature of the ring would need to be fundamentally altered, or a different mechanism, such as one involving a diazonium salt intermediate, would be required. libretexts.org
| System | Key Substituents | Ring Electron Density | Reactivity towards SNAr |
| 4-Acetamidophenylhydrazine | -NHCOCH₃, -NHNH₂ | High (Electron-rich) | Very Low / Inert |
| 1-Chloro-2,4-dinitrobenzene | -NO₂, -Cl | Low (Electron-poor) | High (Activated) |
This table provides a comparison of the electronic characteristics and resulting reactivity in nucleophilic aromatic substitution between the electron-rich 4-acetamidophenylhydrazine core and a classic electron-poor SNAr substrate.
Investigating Intramolecular Cyclization Pathways
One of the most significant reactions of arylhydrazines, including 4-acetamidophenylhydrazine, is their ability to undergo intramolecular cyclization to form heterocyclic structures. The foremost example of this is the Fischer indole (B1671886) synthesis. numberanalytics.comscienceinfo.com Discovered by Emil Fischer in 1883, this reaction produces an indole from an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com
For this compound, the reaction proceeds by first forming a phenylhydrazone intermediate with the carbonyl compound. In the presence of an acid catalyst (Brønsted or Lewis acids), this intermediate undergoes a series of transformations, culminating in the formation of a 6-acetamido-substituted indole. wikipedia.orgmdpi.comrsc.org The reaction is highly versatile and serves as a key step in the synthesis of numerous biologically active compounds and natural products. rsc.orgnih.gov
For instance, reacting 4-acetamidophenylhydrazine with acetone in the presence of an acid catalyst would be expected to yield 6-acetamido-2,3,3-trimethyl-3H-indole (an indolenine), which can then tautomerize or be treated to form the corresponding indole. The regioselectivity can be influenced by the reaction conditions and the structure of the carbonyl partner. byjus.comnih.gov
Elucidation of Reaction Intermediates and Transition States
The mechanism of the Fischer indole synthesis has been studied extensively, and several key intermediates and a critical transition state have been identified. wikipedia.orgbyjus.com The elucidation of this pathway is crucial for understanding the reaction's scope and limitations. nih.gov
The accepted mechanism proceeds through the following stages: scienceinfo.comjk-sci.commdpi.com
Phenylhydrazone Formation : The initial, reversible step is the condensation of 4-acetamidophenylhydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone.
Tautomerization to Ene-hydrazine : The phenylhydrazone tautomerizes to its more reactive ene-hydrazine form. This step is often acid-catalyzed.
nih.govnih.gov-Sigmatropic Rearrangement : This is the crucial, irreversible, and often rate-determining step. mdpi.com The ene-hydrazine, after protonation, undergoes a concerted pericyclic rearrangement where the N-N bond is cleaved and a new C-C bond is formed. This step occurs via a chair-like six-membered transition state. numberanalytics.comosti.gov
Rearomatization : The resulting intermediate, a di-imine, loses a proton to regain the aromaticity of the benzene ring, yielding an aromatic amine imine.
Cyclization and Elimination : The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring intermediate (an aminal or aminoacetal). wikipedia.org This intermediate subsequently eliminates a molecule of ammonia (or an amine) under acidic conditions.
Final Aromatization : A final proton loss restores the aromaticity of the newly formed pyrrole (B145914) ring, yielding the final indole product.
Computational studies have provided deeper insight into the energetics of these steps, confirming that the nih.govnih.gov-sigmatropic rearrangement is the key event that dictates the reaction's feasibility and regioselectivity. nih.govnih.govresearchgate.net
| Mechanistic Step | Key Intermediate/Transition State | Description |
| 1 | Phenylhydrazone | Product of condensation between hydrazine and carbonyl. |
| 2 | Ene-hydrazine | Tautomer of the phenylhydrazone, the active species for rearrangement. |
| 3 | nih.govnih.gov-Sigmatropic Transition State | Six-membered, concerted rearrangement leading to C-C bond formation and N-N bond cleavage. |
| 4 | Di-imine | Intermediate formed immediately after the sigmatropic shift. |
| 5 | Aromatic Amine Imine | Product after rearomatization of the benzene ring. |
| 6 | Aminal (Aminoindoline) | Cyclic intermediate formed by intramolecular attack of the amine on the imine. |
| 7 | Indole | Final aromatic product after elimination of ammonia. |
This table summarizes the key intermediates and the central transition state involved in the Fischer indole synthesis pathway.
Applications of 4 Acetamidophenylhydrazine Hydrochloride in Complex Molecule Synthesis
Role as a Key Intermediate in Heterocyclic Compound Synthesis
The presence of the hydrazine (B178648) group in 4-acetamidophenylhydrazine hydrochloride makes it an ideal substrate for condensation reactions with carbonyl compounds, leading to the formation of a wide array of nitrogen-containing heterocycles. These heterocyclic cores are prevalent in pharmaceuticals, agrochemicals, and materials science.
The Fischer indole (B1671886) synthesis is a classic and highly effective chemical reaction for producing indoles from a phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone) under acidic conditions. wikipedia.orgnih.govthermofisher.com this compound is frequently employed in this reaction to introduce an acetamido group at the 6-position of the resulting indole ring. This functional group can be retained or further modified, providing a handle for creating a library of substituted indoles.
The reaction mechanism begins with the condensation of 4-acetamidophenylhydrazine with a carbonyl compound to form a phenylhydrazone. wikipedia.orgnih.gov This intermediate then tautomerizes to its enamine form. Under acidic catalysis, a samipubco.comsamipubco.com-sigmatropic rearrangement occurs, followed by the elimination of ammonia (B1221849) and subsequent aromatization to yield the stable indole scaffold. wikipedia.orgnih.gov The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, is crucial for the reaction's success. wikipedia.orgnih.gov
Detailed research has demonstrated the utility of this reaction in synthesizing precursors for biologically active molecules. For instance, the reaction with pyruvic acid derivatives can yield indole-2-carboxylic acids, which are important structural motifs in medicinal chemistry.
Table 1: Examples of Fischer Indole Synthesis using this compound
| Carbonyl Compound | Acid Catalyst | Product | Reference |
|---|---|---|---|
| Pyruvic acid | HCl / Acetic Acid | 6-Acetamidoindole-2-carboxylic acid | alfa-chemistry.com |
| Cyclohexanone | Acetic Acid | 8-Acetamido-1,2,3,4-tetrahydrocarbazole | wjarr.comorgsyn.org |
This table is generated based on established chemical principles of the Fischer Indole Synthesis.
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they form the core of numerous pharmaceutical agents. hilarispublisher.com The most common route to pyrazole synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govnih.gov this compound readily participates in this reaction, yielding 1-(4-acetamidophenyl)-substituted pyrazoles.
The reaction proceeds by the initial formation of a hydrazone at one carbonyl group, followed by an intramolecular condensation and dehydration to form the pyrazole ring. nih.gov The regioselectivity of the reaction with unsymmetrical 1,3-diketones can be influenced by the reaction conditions and the steric and electronic properties of the substrates. nih.gov
Beyond simple pyrazoles, this precursor can be used to synthesize other nitrogen-containing heterocycles. For example, reaction with β-ketoesters can lead to pyrazolones, which are also a significant class of compounds with diverse biological activities. The versatility of this synthetic route allows for the creation of a wide range of substituted pyrazoles by varying the 1,3-dicarbonyl partner. organic-chemistry.org
Table 2: Synthesis of Pyrazole Derivatives
| 1,3-Dicarbonyl Compound | Solvent | Product | Reference |
|---|---|---|---|
| Acetylacetone | Ethanol (B145695) | 1-(4-Acetamidophenyl)-3,5-dimethylpyrazole | nih.govnih.gov |
| Ethyl acetoacetate | Acetic Acid | 1-(4-Acetamidophenyl)-3-methyl-5-pyrazolone | hilarispublisher.com |
This table illustrates representative examples of pyrazole synthesis from hydrazines and 1,3-dicarbonyl compounds.
Condensed heterocyclic systems, where one heterocyclic ring is fused to another ring system, are of great interest due to their rigid structures and potent biological activities. This compound is an excellent starting point for building such molecules.
One primary example is the synthesis of pyrazolo[3,4-d]pyridazines, which can be achieved by reacting substituted pyrazoles derived from this compound with suitable reagents. researchgate.net Another significant application is in the formation of benzo-fused systems. As an extension of the Fischer indole synthesis, using cyclic ketones leads directly to condensed structures like the tetrahydrocarbazoles discussed later. wjarr.com Furthermore, the resulting indole or pyrazole ring can be functionalized and subjected to subsequent cyclization reactions to build more complex, polycyclic condensed systems, which are scaffolds for potent therapeutic agents. mdpi.com
Precursor for Diverse Organic Building Blocks and Functional Materials
The utility of this compound extends beyond the direct synthesis of heterocycles. It also serves as a precursor for other valuable organic intermediates and functional molecules.
While the most common synthesis of triazenes involves the diazotization of an aniline (B41778) followed by coupling with a primary or secondary amine, substituted hydrazines can also be precursors to triazene structures under specific oxidative conditions. The synthesis of N-[4-(dimethylaminodiazenyl)phenyl]acetamide from this compound represents a potential, though less conventional, pathway. More frequently, the related compound N-(4-aminophenyl)acetamide is diazotized with sodium nitrite (B80452) and hydrochloric acid, and the resulting diazonium salt is coupled with a secondary amine like morpholine to yield the corresponding triazene. nih.gov This highlights the close synthetic relationship between the amino, diazonium, and hydrazine functional groups in this class of aromatic compounds.
Tetrahydrocarbazoles are a prominent class of condensed polycyclic compounds found in many natural products and synthetic drugs. wjarr.comwjarr.com They are readily synthesized using the Fischer indole synthesis, where this compound is reacted with cyclohexanone or its derivatives. samipubco.comwjarr.comwjarr.com
This reaction is a powerful method for constructing the tricyclic core in a single step. wjarr.com The process involves heating the hydrazine and the cyclic ketone in the presence of an acid catalyst, such as glacial acetic acid or hydrochloric acid. orgsyn.orgwjarr.com The resulting 8-acetamido-1,2,3,4-tetrahydrocarbazole scaffold can be further elaborated, making this a key strategic reaction in the total synthesis of complex natural products and the development of new pharmaceutical agents. nih.gov
Table 3: Synthesis of Substituted Tetrahydrocarbazoles
| Cyclic Ketone | Catalyst | Product | Reference |
|---|---|---|---|
| Cyclohexanone | Acetic Acid | 8-Acetamido-1,2,3,4-tetrahydrocarbazole | wjarr.comorgsyn.org |
| 4-Methylcyclohexanone | H₂SO₄ | 8-Acetamido-6-methyl-1,2,3,4-tetrahydrocarbazole | wjarr.com |
This table provides examples of the synthesis of tetrahydrocarbazole scaffolds via the Fischer indole reaction.
Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity
Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and ability to rapidly generate chemical complexity. This compound serves as a valuable component in such reactions, particularly in the synthesis of pyranopyrazole derivatives.
One of the most prominent examples is the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles. This reaction typically involves an aromatic aldehyde, malononitrile, a β-ketoester such as ethyl acetoacetate, and a hydrazine derivative. nih.govnih.govjetir.orgresearchgate.net When this compound is employed as the hydrazine component, it leads to the formation of pyranopyrazole scaffolds bearing an N-(4-acetamidophenyl) substituent.
The general mechanism for this reaction involves a series of sequential steps that include Knoevenagel condensation, Michael addition, and cyclization. jetir.org The reaction is often carried out under environmentally benign conditions, utilizing catalysts such as L-histidine in an aqueous medium, which aligns with the principles of green chemistry. researchgate.net The use of various substituted aromatic aldehydes in this MCR allows for the generation of a library of pyranopyrazole derivatives, each with a unique substitution pattern, thus achieving scaffold diversity. The resulting compounds are of significant interest due to the established biological activities of the pyranopyrazole core, which include anticancer and anti-inflammatory properties. researchgate.net
Below is a representative table of reactants that can be used in a four-component reaction to synthesize a variety of pyranopyrazole derivatives.
| Aldehyde | β-Ketoester | Active Methylene (B1212753) Compound | Hydrazine Derivative |
| Benzaldehyde | Ethyl acetoacetate | Malononitrile | This compound |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Malononitrile | This compound |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Malononitrile | This compound |
| 2-Naphthaldehyde | Ethyl acetoacetate | Malononitrile | This compound |
This table illustrates the potential for generating a diverse library of compounds by varying one of the starting materials in the multicomponent reaction.
Application in the Synthesis of Specific Organic Compounds of Research Interest
Beyond its utility in MCRs for creating diverse scaffolds, this compound is also a key starting material for the synthesis of specific, well-defined organic compounds that are of interest in medicinal chemistry and materials science. Two notable classes of compounds synthesized from this precursor are pyrazole and indole derivatives.
Synthesis of Pyrazole Derivatives:
The reaction of this compound with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of N-aryl-substituted pyrazoles. This condensation reaction proceeds readily to form the stable five-membered pyrazole ring. A specific compound of interest that can be synthesized through this route is N-[4-(3-Amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide . The structure of this molecule indicates a reaction between 4-acetamidophenylhydrazine and a three-carbon component that provides the pyrazoline ring with an amino group.
The synthesis of such pyrazole derivatives is significant as the pyrazole nucleus is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities.
Fischer Indole Synthesis:
The Fischer indole synthesis is a venerable and widely used method for the preparation of indoles, which are core structures in many natural products and pharmaceuticals. wikipedia.orgmdpi.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone. wikipedia.org
This compound can be used as the arylhydrazine component in the Fischer indole synthesis. By reacting it with various ketones or aldehydes, a diverse range of indole derivatives bearing an acetamido group on the N-phenyl substituent can be prepared. For instance, the reaction with a simple ketone like acetone (B3395972) would yield an indole with methyl groups at the 2 and 3 positions of the indole ring. The acetamido functional group on the resulting indole can be a key feature for its biological activity or can be further modified to create other derivatives. The indole scaffold is a privileged structure in drug discovery, with indole-containing molecules showing activity as anticancer, antiviral, and anti-inflammatory agents.
The table below provides examples of carbonyl compounds that can be reacted with this compound in a Fischer indole synthesis to produce various substituted indoles.
| Carbonyl Compound | Resulting Indole Substitution Pattern |
| Acetone | 2,3-Dimethyl-N-(4-(1H-indol-1-yl)phenyl)acetamide |
| Cyclohexanone | N-(4-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)phenyl)acetamide |
| Propiophenone | 2-Methyl-3-phenyl-N-(4-(1H-indol-1-yl)phenyl)acetamide |
| Levulinic acid | (1-(4-Acetamidophenyl)-5-methyl-1H-indol-2-yl)acetic acid |
This table demonstrates how the choice of the carbonyl partner in the Fischer indole synthesis dictates the substitution pattern on the resulting indole ring.
Spectroscopic and Chromatographic Methodologies for Reaction Monitoring and Product Characterization
In-situ Spectroscopic Techniques for Reaction Pathway Elucidation
In-situ spectroscopy allows for the continuous monitoring of a reaction mixture without the need for sampling, providing dynamic information about the concentration of reactants, intermediates, and products. This is particularly valuable for understanding the kinetics and mechanism of reactions involving 4-Acetamidophenylhydrazine hydrochloride, such as the widely used Fischer indole (B1671886) synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating the molecular structure of chemical compounds. In reactions starting with this compound, ¹H and ¹³C NMR are fundamental for confirming the structure of both intermediates and final products.
The conversion of this compound into a hydrazone intermediate, typically through reaction with a ketone or aldehyde, can be monitored by observing characteristic changes in the NMR spectrum. For instance, the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new imine proton (CH=N) signal are clear indicators of hydrazone formation. The chemical shifts of the aromatic and amide protons of the 4-acetamidophenyl group also provide valuable information about the electronic environment of the molecule as the reaction progresses.
Table 1: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for a Reaction Pathway Note: Data are illustrative and can vary based on solvent and specific reaction partner.
| Proton Assignment | 4-Acetamidophenylhydrazine | Hydrazone Intermediate | Indole Product |
| Amide NH | ~9.8 | ~9.9 | ~10.0 |
| Aromatic CH (ortho to NH) | ~6.8 | ~7.0 | ~7.5 |
| Aromatic CH (ortho to Ac) | ~7.4 | ~7.5 | ~7.6 |
| Acetyl CH₃ | ~2.0 | ~2.1 | ~2.2 |
| Hydrazine (B178648) NH/NH₂ | ~8.3, ~5.6 | - | - |
| Imine CH=N | - | ~7.8 | - |
| Indole NH | - | - | ~11.0 |
Advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC), can be employed to definitively assign protons and carbons, which is crucial for distinguishing between potential isomers formed during reactions like the Fischer indole synthesis.
Infrared (IR) and Raman Spectroscopy for Functional Group Transformations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, making them ideal for monitoring changes in functional groups. For reactions involving this compound, these methods can track key transformations.
The initial reactant exhibits characteristic absorption bands for N-H stretching of the hydrazine and amide groups (typically 3200-3400 cm⁻¹), a strong C=O stretch from the amide (around 1660 cm⁻¹), and aromatic C=C stretching vibrations. Upon formation of a hydrazone, the N-H stretching profile changes, and a C=N stretching vibration appears (around 1620-1650 cm⁻¹). The final cyclization to an indole derivative results in the disappearance of the C=N band and the appearance of a characteristic indole N-H stretch.
Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹) for Functional Group Tracking Note: Frequencies are approximate and can be influenced by molecular structure and sample state.
| Functional Group | Starting Material (Hydrazine) | Intermediate (Hydrazone) | Product (Indole) |
| N-H Stretch (Amide) | ✓ (~3300 cm⁻¹) | ✓ (~3300 cm⁻¹) | ✓ (~3300 cm⁻¹) |
| N-H Stretch (Hydrazine) | ✓ (~3250 cm⁻¹) | ✓ (~3250 cm⁻¹) | - |
| C=O Stretch (Amide) | ✓ (~1660 cm⁻¹) | ✓ (~1660 cm⁻¹) | ✓ (~1660 cm⁻¹) |
| C=N Stretch | - | ✓ (~1630 cm⁻¹) | - |
| N-H Bend (Indole) | - | - | ✓ (~1410 cm⁻¹) |
Mass Spectrometry (MS) for Reaction Product Identification and Purity Assessment
Mass Spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally sensitive and provides the molecular weight of the compounds in a mixture, making it essential for confirming the identity of reaction products and assessing their purity.
In the context of reactions with this compound, MS can confirm the formation of the desired product by identifying its molecular ion peak. For example, in a Fischer indole synthesis using acetone (B3395972) as the ketone, the expected product would be N-(2-methyl-1H-indol-5-yl)acetamide. Mass spectrometry would confirm the presence of a compound with the corresponding molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, offering an even higher degree of confidence in the product's identity. Fragmentation patterns observed in the mass spectrum can also offer structural clues that corroborate NMR and IR data.
Chromatographic Techniques for Separation and Quantitative Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with a detector, it becomes a powerful tool for the quantitative analysis of reaction components.
High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Quantification
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for monitoring the progress of reactions involving non-volatile, thermally sensitive compounds like this compound and its derivatives. By taking aliquots from the reaction mixture at various time points, HPLC can separate the starting material, intermediates, and products.
Using a suitable detector, such as a UV-Vis spectrophotometer, the concentration of each species can be quantified by measuring the area under its corresponding peak in the chromatogram. This data is crucial for calculating reaction rates, conversion percentages, and product yields. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
Table 3: Example HPLC Method Parameters and Expected Results Note: This is an illustrative example; actual parameters require method development.
| Parameter | Value / Description |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | 4-Acetamidophenylhydrazine HCl < Hydrazone < Indole Product |
The polarity of the compounds dictates their retention time; the starting hydrazine is typically the most polar and elutes first, followed by the hydrazone intermediate, and finally the less polar indole product.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While the primary reactants and products in syntheses using this compound are generally not volatile enough for standard Gas Chromatography (GC), this technique is highly effective for identifying and quantifying any volatile byproducts or impurities. For instance, if the starting ketone or aldehyde used in a hydrazone formation is volatile, GC can be used to monitor its consumption.
When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of these volatile species. This can be important for understanding side reactions or for quality control of the starting materials. For the main, high-boiling point analytes, derivatization to increase volatility may sometimes be employed, although HPLC remains the more direct and common approach.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are instrumental in mapping out the energetic landscapes of chemical reactions. These calculations allow for a detailed understanding of the step-by-step transformations of reactants into products.
Transition State Analysis and Energy Profile Determinations
A cornerstone of mechanistic investigation is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy of this state, known as the activation energy, determines the rate of a reaction. Computational methods can precisely calculate the geometries and energies of these fleeting structures.
For reactions involving phenylhydrazine (B124118) derivatives, such as the Fischer indole (B1671886) synthesis, DFT calculations have been employed to explore the reaction mechanism. nih.govmdpi.com The key nih.govnih.gov-sigmatropic rearrangement step, a critical bond-forming event, has been a major focus. nih.govwikipedia.org Computational studies have shown that this step can proceed through a concerted mechanism, and the activation barrier can be significantly influenced by substituents on the phenyl ring and the nature of the acidic catalyst used. nih.gov For example, a computational study using the SCS-MP2/6-31G(d) level of theory explored the competing pathways of the Fischer indole synthesis, revealing that electron-donating substituents could divert the reaction towards N-N bond cleavage instead of the desired rearrangement. nih.gov
In a different context, the interaction of phenylhydrazine with a chlorinated silicon surface was investigated using DFT. researchgate.netresearchgate.net The calculations compared different reaction pathways, determining the most energetically favorable mechanism for the formation of a Si-N bond. researchgate.netresearchgate.net These studies exemplify how energy profiles can be computed to predict the most likely reaction outcome.
Table 1: Illustrative Calculated Activation Energies for Phenylhydrazone Reactions This table presents representative data from computational studies on related phenylhydrazone systems to illustrate the type of information gained from transition state analysis. Direct data for 4-acetamidophenylhydrazine hydrochloride is not available.
| Reaction System | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
| Parent Fischer Indole Rearrangement | CBS-QB3 | 25.0 - 30.0 | nih.gov |
| Phenylhydrazone Tautomerization | M06-2X/6-311++G(d,p) | ~37-39 | nih.gov |
Note: The values are approximate and depend heavily on the specific model and level of theory used.
Frontier Molecular Orbital (FMO) Theory Applications in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energy, symmetry, and spatial distribution of these orbitals are key to understanding how molecules will interact. libretexts.orgyoutube.com
In the context of this compound, the HOMO would likely be centered on the phenylhydrazine moiety, making it the primary site for electrophilic attack. The LUMO, conversely, would indicate the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. nih.gov
Molecular Modeling of Reactivity and Selectivity
Molecular modeling encompasses a broader range of computational techniques used to simulate and predict how molecules behave and interact. It is particularly valuable for understanding the origins of selectivity in chemical reactions.
Computational Studies on Stereochemical Control in Reactions
While stereochemical control is less relevant for many reactions of 4-acetamidophenylhydrazine itself, computational studies on related systems demonstrate the power of modeling in this area. For instance, in cycloaddition reactions, FMO theory can be used to explain the observed stereoselectivity (e.g., endo/exo products). wikipedia.org By examining the secondary orbital interactions between the frontier orbitals of the reactants, chemists can predict which stereoisomeric transition state is lower in energy, thus leading to the favored product. This approach is fundamental in understanding reactions like the Diels-Alder reaction and could be applied to reactions where 4-acetamidophenylhydrazine or its derivatives are used to create chiral products.
Intermolecular Interaction Studies (e.g., substrate-catalyst interactions)
Understanding how a substrate interacts with a catalyst is key to designing more efficient chemical processes. Molecular modeling can map the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and π-stacking—that orient the substrate within the catalyst's active site.
For reactions involving phenylhydrazines, acid catalysts are often crucial. wikipedia.org Computational models can be used to study the protonation steps, showing which nitrogen atom of the hydrazine (B178648) is preferentially protonated and how this initial step influences the subsequent reaction cascade. mdpi.com In heterogeneous catalysis, as seen in studies of phenylhydrazine on silicon surfaces, DFT calculations can model the adsorption of the molecule and its interaction with the surface atoms, providing a detailed picture of the binding mechanism. researchgate.netresearchgate.net Similar studies have been performed to understand catalyst-substrate interactions in the synthesis of indoles using functionalized solid catalysts. researchgate.net These computational insights are vital for optimizing catalyst design and reaction conditions.
Structure-Reactivity Relationship (SAR) Studies in Chemical Transformations
Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's chemical structure with its reactivity. Computational chemistry provides quantitative descriptors that can be used to build these relationships. By systematically modifying the structure of a parent compound in silico (e.g., by changing substituents on the phenyl ring of phenylhydrazine) and calculating properties like orbital energies, atomic charges, or reaction barriers, a predictive model can be developed.
For the Fischer indole synthesis, computational studies have effectively created a SAR by examining how different substituents on the phenylhydrazine ring affect the reaction's success. nih.gov It has been shown that strong electron-donating or electron-withdrawing groups can significantly alter the energy profile, sometimes favoring undesired side reactions over the indole-forming pathway. nih.govnih.gov For 4-acetamidophenylhydrazine, the acetamido group is an activating, ortho-para directing group, which would be expected to influence the regioselectivity of cyclization in the Fischer indole synthesis. Quantitative computational analysis could predict the exact impact of this group on the reaction barrier compared to other substituted phenylhydrazines.
Table 2: Computationally Derived Descriptors for Reactivity Analysis This table lists common quantum chemical descriptors used in SAR studies, illustrated with conceptual data for a phenylhydrazine system.
| Descriptor | Definition | Illustrative Application |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher energy often correlates with stronger nucleophilicity. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy often correlates with stronger electrophilicity. nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and polarizability. nih.gov |
| Mulliken Atomic Charges | Distribution of electron density among atoms. | Identifies nucleophilic and electrophilic sites within the molecule. |
| Global Electrophilicity Index | A measure of a molecule's ability to accept electrons. | Can be used to rank the reactivity of different substituted phenylhydrazines. nih.gov |
These computational approaches provide a powerful framework for understanding and predicting the chemical behavior of this compound, even in the absence of extensive experimental data on its specific reaction mechanisms. By leveraging insights from analogous systems, a detailed and scientifically grounded picture of its reactivity can be constructed.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Transformations Involving 4-Acetamidophenylhydrazine Hydrochloride
The development of innovative and efficient catalytic systems is paramount to unlocking the full synthetic potential of this compound. While its role in the classical Fischer indole (B1671886) synthesis is well-established, future research is geared towards creating more sophisticated and sustainable catalytic methods.
Organocatalysis: A promising frontier is the use of metal-free organocatalysts for transformations involving this compound. Chiral phosphoric acids, for instance, could enable enantioselective Fischer indole syntheses, providing access to optically active indole derivatives which are crucial in medicinal chemistry. Research in this area would focus on designing organocatalysts that can effectively control the stereochemistry of the reaction, leading to high yields and enantiomeric excesses.
Photoredox Catalysis: Visible-light photoredox catalysis offers a green and powerful tool for a variety of organic transformations. researchgate.net Phenylhydrazine (B124118) derivatives have been successfully employed in photoredox-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Future work will likely explore the use of this compound in similar light-mediated reactions. For instance, its coupling with various radical precursors under photoredox conditions could lead to novel molecular scaffolds. The development of new photosensitizers tailored for activating hydrazine (B178648) derivatives will be a key aspect of this research.
Dual Catalysis: The combination of two different catalytic cycles in a single pot, known as dual catalysis, can enable transformations that are not possible with a single catalyst. Future investigations may involve the synergistic use of a metal catalyst and an organocatalyst to promote novel reactions of this compound. For example, a palladium catalyst could activate a coupling partner, while an organocatalyst could control the stereoselectivity of the subsequent reaction with the hydrazine derivative.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The integration of this compound into these modern synthetic workflows is a key area of future development.
The Fischer indole synthesis, a cornerstone reaction of phenylhydrazines, has been successfully adapted to continuous flow conditions. researchgate.netmdpi.comresearchgate.netnih.gov This allows for the rapid and efficient production of indole derivatives, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netnih.govmdpi.com The use of microreactors in flow chemistry provides excellent control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities compared to batch processes. nih.gov
A notable example is the continuous flow synthesis of indole and its derivatives using phenylhydrazine hydrochloride. By optimizing the solvent system, temperature, and reactant ratios, high conversion rates and yields have been achieved in short reaction times without the need for additional catalysts. researchgate.netmdpi.com This methodology can be directly applied to this compound for the large-scale production of 5-acetamidoindole derivatives.
| Reactant 1 | Reactant 2 | Solvent System | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Phenylhydrazine hydrochloride | Cyclopentanone | DMSO/H₂O/AcOH (2:1:1) | 110 | 20 | >90 | researchgate.netmdpi.com |
| Phenylhydrazine hydrochloride | Cyclohexanone | Acetic acid/iso-propanol (3:1) | 200 | 3 | 96 | researchgate.netnih.gov |
| 2-Ethylphenylhydrazine hydrochloride | 4-Hydroxybutanal | Water/Ethylene glycol | 180 | 0.33 | - | mdpi.com |
Table 1: Examples of Continuous Flow Fischer Indole Synthesis with Phenylhydrazine Derivatives
Automated synthesis platforms can further accelerate the discovery and optimization of new reactions involving this compound. mdpi.com These platforms can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. This high-throughput approach will be instrumental in identifying novel transformations and expanding the synthetic utility of this versatile compound.
Exploration of New Reaction Classes and Transformative Applications in Materials Science
Beyond its traditional use in heterocyclic synthesis, this compound holds potential as a building block for novel functional materials. Future research will focus on exploring new reaction classes that can transform this molecule into polymers and other advanced materials with unique properties.
Conductive Polymers: The synthesis of conductive polymers is a rapidly growing field with applications in electronics, sensors, and energy storage. nih.govunicam.itresearchgate.netresearchgate.net Phenylhydrazine has been investigated as a component in the synthesis of certain polymeric materials. The acetamido group in this compound offers a site for further functionalization, which could be exploited to tune the electronic and physical properties of the resulting polymers. For instance, it could be a precursor for the synthesis of derivatives of poly(p-phenylene vinylene) (PPV), a well-known class of conductive polymers. researchgate.netacs.orgrsc.orgnih.gov Research in this area would involve developing polymerization methods that incorporate the 4-acetamidophenyl moiety into the polymer backbone or as a pendant group.
Functional Dyes and Pigments: The chromophoric nature of the phenylhydrazine core can be harnessed to create novel dyes and pigments. The acetamido group provides a handle for attaching other functional groups to modify the color and other properties of the resulting molecules. Research could focus on synthesizing azo dyes or other colored compounds derived from this compound and evaluating their properties for applications in textiles, printing, and imaging.
Supramolecular Chemistry: The ability of the hydrazine and acetamido groups to participate in hydrogen bonding makes this compound an interesting building block for supramolecular chemistry. nih.govresearchgate.nethilarispublisher.com It can be used to construct self-assembling systems, such as gels, liquid crystals, and molecular cages. The design and synthesis of new supramolecular architectures based on this compound could lead to materials with applications in drug delivery, sensing, and catalysis.
Interdisciplinary Research Integrating this compound in Advanced Chemical Methodologies
The future of chemical research lies in the convergence of different disciplines. This compound is well-positioned to be a key player in interdisciplinary studies that bridge organic synthesis with biology, materials science, and computational chemistry.
Chemical Biology: The acetamido group in this compound is a common motif in biologically active molecules. This makes it an attractive starting material for the synthesis of new drug candidates and chemical probes to study biological processes. For example, it can be used to synthesize libraries of indole-containing compounds for screening against various biological targets. Furthermore, the hydrazine moiety can be used to attach fluorescent tags or other reporter groups, enabling the development of probes for bioimaging and diagnostics.
Computational Chemistry: Theoretical calculations can provide valuable insights into the reactivity and properties of this compound. Density Functional Theory (DFT) and other computational methods can be used to predict the outcomes of reactions, elucidate reaction mechanisms, and design new catalysts and materials. The synergy between experimental and computational approaches will be crucial for accelerating the discovery of new applications for this compound.
Advanced Analytical Techniques: The development of advanced analytical methodologies will be essential for characterizing the new compounds and materials derived from this compound. Techniques such as high-resolution mass spectrometry, multidimensional NMR spectroscopy, and single-crystal X-ray diffraction will provide detailed structural information, while techniques like cyclic voltammetry and UV-Vis spectroscopy will be used to probe the electronic properties of new materials.
Q & A
Q. What are the common synthetic routes for 4-acetamidophenylhydrazine hydrochloride, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation reactions between hydrazine derivatives and carbonyl precursors. A typical method involves reacting a substituted phenylhydrazine with an acetamido-containing carbonyl compound in aprotic solvents (e.g., dimethylformamide) under acidic conditions. Hydrochloric acid is often added to improve yields by facilitating dehydration and stabilizing intermediates . Optimization includes adjusting stoichiometry, temperature (room temperature to reflux), and reaction time. Purity can be enhanced via recrystallization from ethanol or methanol.
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify hydrogen environments and carbon frameworks.
- IR spectroscopy to identify functional groups (e.g., N–H stretches at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹).
- X-ray crystallography for definitive structural elucidation, resolving bond lengths and angles. DFT calculations can complement experimental data to predict electronic properties .
Q. What safety protocols are critical when handling this compound in the laboratory?
Use 0.1 M HCl as a stabilizing medium during synthesis and storage. Personal protective equipment (PPE) such as gloves, goggles, and lab coats is mandatory. Work in a fume hood to avoid inhalation of hydrazine vapors. Spills should be neutralized with dilute acetic acid and disposed of as hazardous waste .
Advanced Research Questions
Q. How can this compound be utilized in synthesizing bioactive azo compounds?
The compound serves as a precursor for azo dyes via diazotization:
- React with nitrous acid (HNO₂) to form a diazonium salt.
- Couple with electron-rich aromatic substrates (e.g., phenols or amines) to yield azo derivatives. These derivatives exhibit tunable reactivity for applications in enzyme inhibition studies or as fluorescent probes .
Q. What strategies resolve contradictions in reported biological activity data for hydrazine derivatives like this compound?
Discrepancies often arise from:
Q. How does this compound interact with enzymes, and what mechanistic insights exist?
The compound covalently modifies enzyme active sites via its hydrazine group. For example, it inhibits monoamine oxidase (MAO) by forming stable adducts with flavin cofactors. Mechanistic studies use kinetic assays (e.g., time-dependent inhibition) and mass spectrometry to identify binding sites .
Q. What computational methods are employed to predict the reactivity of this compound in complex reactions?
Density Functional Theory (DFT) calculates charge distribution, frontier molecular orbitals, and reaction pathways. For instance, modeling the nucleophilic attack of the hydrazine group on carbonyl carbons predicts regioselectivity in heterocycle formation .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
